4-(5-甲基-1H-咪唑-2-基)苯胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

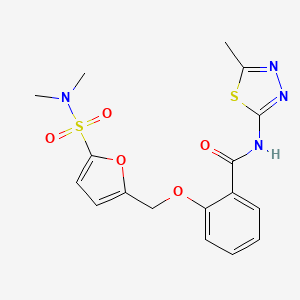

“4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride” is a chemical compound with the molecular formula C10H11N3.2ClH . It has a molecular weight of 246.14 . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole derivatives can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can also be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The imidazole ring in the molecule is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 246.14 . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

合成和催化

“4-(5-甲基-1H-咪唑-2-基)苯胺二盐酸盐”参与复杂分子的合成和催化。例如,它在寡核苷酸类似物的有效合成中发挥作用,突出了其在核酸化学中的效用。Gryaznov 和 Letsinger (1992) 展示了使用活化剂的选择性 O-磷酰化与核苷磷酰胺试剂,该活化剂显示出相对于核苷氨基的高磷酰化羟基偏好。这种方法对于合成对常规脱阻步骤具有敏感取代基的寡核苷酸类似物非常有用 (Gryaznov & Letsinger,1992)。

材料科学

在材料科学中,“4-(5-甲基-1H-咪唑-2-基)苯胺二盐酸盐”作为合成新材料的前体。Cho 等人 (2001) 合成了一种新型含二硫键的苯胺,突出了其在聚合物科学中的潜力。这项工作强调了此类化合物在开发具有独特电学和光学性质的材料中的作用 (Cho 等人,2001)。

药物研究

在药物研究中,“4-(5-甲基-1H-咪唑-2-基)苯胺二盐酸盐”的衍生物因其潜在的治疗应用而被探索。例如,Aayisha 等人 (2019) 研究了分子 4-氯-N-(4,5-二氢-1H-咪唑-2-基)-6-甲氧基-2-甲基嘧啶-5-胺,该分子作为潜在的 I1 咪唑啉受体激动剂在高血压治疗中发挥着重要作用。他们的工作涉及实验和理论研究,以了解分子结构和生物活性 (Aayisha 等人,2019)。

化学合成

该化合物还用于新型咪唑衍生物的化学合成中,该衍生物在包括抗菌剂在内的各个领域都有应用。Mohanta 和 Sahu (2013) 强调设计药物分子以提高对传染病的效力,展示了从“4-(5-甲基-1H-咪唑-2-基)苯胺二盐酸盐”合成的咪唑衍生物在开发新抗菌剂中的效用 (Mohanta & Sahu,2013)。

未来方向

The future directions for “4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride” could involve further exploration of its biological activities and potential applications in drug development. Given the broad range of activities exhibited by imidazole derivatives , there is potential for this compound to be used in the development of new drugs.

作用机制

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .

Mode of Action

Imidazole compounds are generally known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings in their structure .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes, including enzymatic reactions and signal transduction pathways .

属性

IUPAC Name |

4-(5-methyl-1H-imidazol-2-yl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVWWNNGKGLRKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2935055.png)

![3-butyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935058.png)

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2935061.png)

![N-Cyclohexyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2935062.png)

![N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2935067.png)

![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2935069.png)

![tert-butyl 4-(2-oxo-2-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2935072.png)